

# Application Notes and Protocols for G-122 Clinical Trials: Patient Selection Criteria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for the Phase 1/2 clinical trials of GIM-122, a first-in-class, humanized immunoglobulin G1 kappa dual-functioning monoclonal antibody. The information is intended to guide researchers and clinicians in identifying suitable candidates for enrollment in these studies.

## Introduction

GIM-122 is an investigational immunotherapy designed to overcome cancer-mediated immune suppression and stimulate an anti-tumor immune response.<sup>[1][2]</sup> It functions as a dual-functioning monoclonal antibody that targets the PD-1 pathway in a novel manner to activate immune cells.<sup>[3]</sup> The ongoing clinical trials (NCT06028074) are first-in-human, open-label, multicenter studies evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GIM-122 in adults with advanced solid malignancies.<sup>[4][5]</sup>

## Patient Selection Criteria

The selection of patients for the GIM-122 clinical trials is guided by a specific set of inclusion and exclusion criteria to ensure patient safety and the integrity of the study data.

## Inclusion Criteria

Potential participants must meet all of the following criteria to be considered for enrollment:

Table 1: Inclusion Criteria for GIM-122 Clinical Trials

| Category           | Criteria                                                                                                                                                                   | Source |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Diagnosis          | Histologically or cytologically confirmed locally advanced/unresectable or metastatic solid tumor.                                                                         |        |
| Prior Treatment    | Received FDA-approved treatment with a PD-1 or PD-L1 inhibitor for advanced malignant tumors and have progressed/relapsed, are refractory, or intolerant to the treatment. |        |
| Disease Status     | Measurable disease according to Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.                                                                        |        |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.                                                                                                       |        |
| Age                | 18 years and older.                                                                                                                                                        |        |
| Informed Consent   | Signed written informed consent.                                                                                                                                           |        |
| Organ Function     | Acceptable cardiac, renal, and hepatic functions as determined by laboratory assessment 28 days prior to enrollment.                                                       |        |
| Contraception      | Agreement to use a double method of contraception for 90 days post-treatment.                                                                                              |        |

## Exclusion Criteria

Candidates presenting with any of the following conditions will be excluded from participation in the GIM-122 clinical trials:

Table 2: Exclusion Criteria for GIM-122 Clinical Trials

| Category                                                                                                                                    | Criteria                                                                                                                                                              | Source |
|---------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Concurrent Therapy                                                                                                                          | Enrolled in any other interventional clinical trial or receiving other therapy directed at their malignancy within 4 weeks of the first dose of GIM-122.              |        |
| Recent Procedures                                                                                                                           | Major surgery within 1 month prior to administration of GIM-122.                                                                                                      |        |
| Radiation therapy within 2 weeks prior to administration of GIM-122.                                                                        |                                                                                                                                                                       |        |
| Systemic anti-cancer therapy within 2 weeks, and cytotoxic agents with major delayed toxicity within 4 weeks, of the first dose of GIM-122. |                                                                                                                                                                       |        |
| Immunomodulatory Agents                                                                                                                     | Prior treatment with other immune-modulating agents within 4 weeks prior to the first dose of GIM-122.                                                                |        |
| Autoimmune Disease                                                                                                                          | Active or prior history of autoimmune disease, including but not limited to ulcerative colitis and Crohn's disease, or any condition requiring systemic steroids.     |        |
| Hypersensitivity                                                                                                                            | Known severe intolerance or hypersensitivity reactions to monoclonal antibodies, Fc-bearing proteins, or IV immunoglobulin preparations; prior history of human anti- |        |

human antibody response;  
known allergy to any of the  
study medications or their  
excipients.

---

Vaccinations      Received live vaccines within  
30 days of study initiation.

---

Medical History      History of cardiac issues,  
pulmonary embolism, or active  
and clinically significant  
bacterial, fungal, or viral  
infection within 6 months prior  
to dosing.

---

Ongoing toxicity > Grade 1  
from prior therapy (according  
to CTCAE v 5.0).

---

Diagnosis of immunodeficiency  
(primary or acquired).

---

Transplantation      Has undergone or is  
anticipated to undergo organ  
transplantation, including  
allogeneic or autologous stem  
cell transplantation, at any  
time.

---

Pregnancy/Breastfeeding      Women who are pregnant or  
breastfeeding.

---

## Signaling Pathway and Patient Selection Workflow

The following diagrams illustrate the proposed mechanism of action of GIM-122 and the workflow for patient selection in the clinical trials.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of GIM-122 in the tumor microenvironment.



[Click to download full resolution via product page](#)

Caption: Patient selection workflow for GIM-122 clinical trials.

## Experimental Protocols

While detailed, step-by-step experimental protocols for the GIM-122 clinical trials are proprietary, this section outlines the standard methodologies referenced in the patient selection criteria.

## ECOG Performance Status Assessment

The Eastern Cooperative Oncology Group (ECOG) Performance Status is a scale used to assess a patient's level of functioning in terms of their ability to care for themselves, daily activity, and physical ability. The scale ranges from 0 (fully active) to 5 (dead). For the GIM-122 trials, patients must have a score of 0 or 1.

- Protocol:

- The assessment is performed by a trained clinician.
- The clinician observes the patient and conducts a structured interview regarding their daily activities and any limitations due to their disease.
- A score is assigned based on the following criteria:
  - 0 - Fully active: Able to carry on all pre-disease performance without restriction.
  - 1 - Restricted in physically strenuous activity: But ambulatory and able to carry out work of a light or sedentary nature, e.g., light housework, office work.

## RECIST 1.1 for Tumor Assessment

Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standardized method for measuring tumor response in solid tumor clinical trials.

- Protocol:
  - Baseline Assessment:
    - All measurable lesions are identified and recorded using imaging techniques such as CT or MRI.
    - Up to a total of 5 target lesions (and a maximum of 2 per organ) are selected for tracking.
    - The sum of the longest diameters of these target lesions is calculated as the baseline sum of diameters.
  - Follow-up Assessments:
    - The same imaging modality and technique used at baseline should be used for all follow-up assessments.
    - The sum of the longest diameters of the target lesions is re-measured at specified intervals during the trial.

- Tumor response is categorized based on the change in the sum of diameters compared to baseline.

## Conclusion

The patient selection criteria for the GIM-122 clinical trials are designed to enroll a specific population of patients with advanced solid malignancies who have exhausted standard treatment options. A thorough understanding of these criteria, along with the underlying scientific rationale and assessment methodologies, is crucial for the successful execution of these trials and the future development of this promising immunotherapy.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Georgiamune [georgiamune.com]
- 2. Georgiamune Adds Two New Cancer Drugs in Five Months [synapse.patsnap.com]
- 3. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. UCSF Solid Malignancies Trial → GIM-122 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsf.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for G-122 Clinical Trials: Patient Selection Criteria]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15138354#patient-selection-criteria-for-gim-122-clinical-trials>

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)